molecular formula C15H16Cl2FN3 B2590280 1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine dihydrochloride CAS No. 1423025-13-1

1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine dihydrochloride

Cat. No. B2590280
CAS RN: 1423025-13-1
M. Wt: 328.21
InChI Key: XSTLKUAKKZAONH-UHFFFAOYSA-N
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Description

1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine dihydrochloride is a chemical compound that is commonly used in scientific research. It is a potent and selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. This compound is of great interest to researchers because of its potential therapeutic applications in the treatment of various psychiatric and neurological disorders.

Mechanism Of Action

The mechanism of action of 1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine dihydrochloride involves the selective antagonism of the 5-HT2C receptor. This receptor is primarily found in the central nervous system and is involved in the regulation of various physiological processes such as appetite, mood, and sleep.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine dihydrochloride are largely dependent on its selective antagonism of the 5-HT2C receptor. This compound has been shown to decrease food intake and body weight in animal models, suggesting its potential use in the treatment of obesity. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine dihydrochloride in lab experiments is its high selectivity for the 5-HT2C receptor. This allows researchers to study the specific effects of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its potential off-target effects on other serotonin receptors, which may complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving 1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine dihydrochloride. One area of interest is its potential use in the treatment of obesity and other metabolic disorders. Additionally, this compound may have therapeutic applications in the treatment of addiction, anxiety, and depression. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine dihydrochloride involves the reaction of 4-(1H-1,3-benzodiazol-1-yl)-3-fluorobenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Scientific Research Applications

1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine dihydrochloride has a wide range of scientific research applications. It is commonly used in the study of the serotonin system and its role in various physiological and pathological processes. This compound has been shown to have potential therapeutic applications in the treatment of obesity, addiction, anxiety, and depression.

properties

IUPAC Name

1-[4-(benzimidazol-1-yl)-3-fluorophenyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3.2ClH/c1-10(17)11-6-7-14(12(16)8-11)19-9-18-13-4-2-3-5-15(13)19;;/h2-10H,17H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTLKUAKKZAONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2C=NC3=CC=CC=C32)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1H-1,3-benzodiazol-1-yl)-3-fluorophenyl]ethan-1-amine dihydrochloride

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